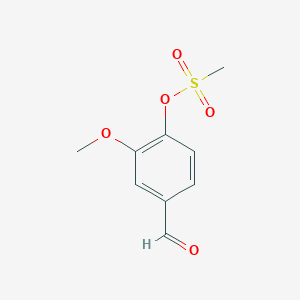

4-Formyl-2-methoxyphenyl methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-13-9-5-7(6-10)3-4-8(9)14-15(2,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNASTXYIFMYILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394657 | |

| Record name | 4-formyl-2-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-05-2 | |

| Record name | 4-formyl-2-methoxyphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHANESULFONIC ACID 4-FORMYL-2-METHOXY-PHENYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Formyl-2-methoxyphenyl methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Formyl-2-methoxyphenyl methanesulfonate, a valuable intermediate in pharmaceutical and organic synthesis. This document details a plausible synthetic protocol, expected physicochemical properties, and spectral characterization data based on analogous compounds and established chemical principles.

Introduction

This compound, also known as vanillin mesylate, is a derivative of vanillin where the phenolic hydroxyl group is converted to a methanesulfonate ester. This modification transforms the hydroxyl group into a good leaving group, making the compound a versatile precursor for a variety of nucleophilic substitution reactions. Its utility is prominent in the synthesis of complex organic molecules and as a scaffold in the development of novel therapeutic agents.

Synthesis

The synthesis of this compound is typically achieved through the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with methanesulfonyl chloride in the presence of a suitable base. The base is crucial for deprotonating the phenolic hydroxyl group of vanillin, thereby activating it for nucleophilic attack on the sulfonyl chloride.

Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Methanesulfonyl chloride (Mesyl chloride)

-

Triethylamine (TEA) or other suitable base (e.g., pyridine, diisopropylethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent (e.g., chloroform, tetrahydrofuran)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 - 1.5 eq) dropwise to the stirred solution.

-

Addition of Mesyl Chloride: To the cooled solution, add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (vanillin) is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₅S |

| Molecular Weight | 230.24 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not available in literature; expected to be higher than vanillin (81-83 °C) |

| Solubility | Expected to be soluble in common organic solvents like DCM, chloroform, ethyl acetate, and acetone. |

Spectroscopic Data

While experimental spectra for this compound are not widely available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 7.7 | m | 3H | Aromatic protons |

| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |

| ~3.2 | s | 3H | Mesyl protons (-SO₂CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde carbonyl carbon (-CHO) |

| ~152 | Aromatic carbon attached to -OCH₃ |

| ~145 | Aromatic carbon attached to -OMs |

| ~135 | Aromatic quaternary carbon |

| ~128 | Aromatic CH carbon |

| ~125 | Aromatic CH carbon |

| ~112 | Aromatic CH carbon |

| ~56 | Methoxy carbon (-OCH₃) |

| ~38 | Mesyl carbon (-SO₂CH₃) |

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2950 - 2850 | Aliphatic C-H stretch (methoxy and mesyl) |

| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Aldehyde C=O stretch |

| ~1600, ~1580, ~1500 | Aromatic C=C stretches |

| ~1370, ~1180 | Asymmetric and symmetric S=O stretches of sulfonate ester |

| ~1270 | Aryl-O stretch |

| ~1030 | S-O-C stretch |

MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M+Na]⁺ depending on the ionization technique. Key fragmentation patterns would likely involve the loss of the mesyl group (SO₂CH₃) and the formyl group (CHO). A related compound, 4-Formyl-2-methoxyphenyl hydrogen sulfate, shows a precursor ion [M-H]⁻ at m/z 230.9969 in LC-MS (ESI negative mode)[1].

Logical Relationship of Characterization

Caption: Interrelation of analytical techniques for the characterization of the target compound.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of this compound from readily available starting materials. The provided characterization data, though predictive, offers a solid framework for the identification and quality assessment of the synthesized compound. This versatile intermediate holds significant potential for applications in medicinal chemistry and the broader field of organic synthesis, serving as a key building block for more complex molecular architectures. Researchers and drug development professionals can utilize this information to facilitate their synthetic endeavors and accelerate the discovery of new chemical entities.

References

An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Formyl-2-methoxyphenyl methanesulfonate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science. All quantitative data is presented in structured tables, and where applicable, experimental protocols and logical workflows are detailed and visualized.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a vanillin core functionalized with a methanesulfonyl group. This modification of the phenolic hydroxyl group can significantly alter the parent molecule's chemical reactivity and biological activity.

Identifiers and Molecular Structure

| Property | Value | Citation |

| IUPAC Name | This compound | |

| CAS Number | 52200-05-2 | [1] |

| Molecular Formula | C₉H₁₀O₅S | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| SMILES | CS(=O)(=O)OC1=CC=C(C=O)C=C1OC | |

| InChI | InChI=1S/C9H10O5S/c1-14-9-4-7(5-10)2-3-8(9)15-16(6,11)12/h2-5H,1,6H3 |

Physical and Chemical Properties

Quantitative physical properties for this compound are not extensively reported in publicly available literature. The data presented below is based on available information and computational predictions for structurally similar compounds.

| Property | Value | Citation |

| Physical State | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | Min. 95% (as commercially available) | [2] |

Synthesis and Purification

Synthetic Pathway

The synthesis involves the reaction of vanillin with methanesulfonyl chloride in the presence of a base. The base is crucial for deprotonating the phenolic hydroxyl group of vanillin, thereby activating it for nucleophilic attack on the sulfur atom of methanesulfonyl chloride.

Caption: Proposed synthesis of this compound from vanillin.

General Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve vanillin in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a stoichiometric equivalent or slight excess of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. Stir the mixture at room temperature for a short period.

-

Addition of Mesyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add methanesulfonyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute acid solution. Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the compound can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would confirm the presence of the formyl proton, aromatic protons, methoxy protons, and the methyl protons of the methanesulfonyl group, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR spectroscopy would show distinct signals for the carbonyl carbon, aromatic carbons, methoxy carbon, and the methyl carbon of the methanesulfonyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group of the aldehyde, the sulfonyl group, and the aromatic ring.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be employed. The purity is determined by the peak area percentage.

Caption: General workflow for the purification and analysis of the target compound.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce, the broader class of aryl sulfonamides and methanesulfonates has been investigated for a range of biological activities.

Inferred Biological Significance

-

Anti-inflammatory Activity: Some aryl methyl sulfones have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties.[3][4]

-

Antimicrobial Activity: Arylsulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[5] The electronic properties of the substituents on the aromatic rings appear to play a crucial role in their bioactivity.[5]

-

Anticancer Activity: Certain derivatives of related compounds, such as 4-allyl-2-methoxyphenol, have shown cytotoxicity against human breast cancer cells.[6]

The introduction of the methanesulfonate group to the vanillin scaffold may modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic agents.

Caption: Inferred potential biological activities based on related compound classes.

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a derivative of vanillin with potential for further investigation in medicinal chemistry and materials science. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential biological significance based on related structures. Further research is warranted to fully elucidate its physicochemical characteristics and biological activities.

References

- 1. METHANESULFONIC ACID 4-FORMYL-2-METHOXY-PHENYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

4-Formyl-2-methoxyphenyl methanesulfonate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formyl-2-methoxyphenyl methanesulfonate, a versatile organic compound. Due to the limited availability of specific experimental data for this molecule, this guide combines established information with theoretical applications and generalized experimental protocols relevant to its structural class.

Chemical Identity and Properties

This compound is a derivative of vanillin, a widely used flavoring agent, and possesses functional groups that make it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 52200-05-2 | [1][2] |

| Molecular Formula | C₉H₁₀O₅S | |

| Molecular Weight | 230.24 g/mol | [1] |

| IUPAC Name | (4-formyl-2-methoxyphenyl) methanesulfonate | |

| Synonyms | Methanesulfonic acid, 4-formyl-2-methoxy-phenyl ester | [2] |

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several potential uses in drug discovery and medicinal chemistry. The methanesulfonate group is a good leaving group, making the compound a useful precursor for the synthesis of a variety of derivatives. The aldehyde functionality can be readily modified to introduce diverse chemical moieties.

The vanillin scaffold, from which this compound is derived, is present in a number of molecules with known biological activities. This suggests that derivatives of this compound could be explored for various therapeutic areas.

Synthesis and Characterization: A Generalized Approach

A plausible synthetic route to this compound involves the reaction of vanillin with methanesulfonyl chloride in the presence of a base. The following sections outline a general experimental protocol for its synthesis and characterization.

Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

-

Vanillin

-

Methanesulfonyl chloride

-

Triethylamine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: Dissolve vanillin in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

-

Addition of Base: Add triethylamine to the solution.

-

Addition of Mesyl Chloride: Add methanesulfonyl chloride dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for this compound based on its structure.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, methoxy protons, and the methyl protons of the methanesulfonate group. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the methyl carbon of the methanesulfonate group. |

| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ or [M+Na]⁺). |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretching of the ether, and S=O stretching of the sulfonate ester. |

Potential Signaling Pathway Interactions: A Hypothetical Framework

Given that vanillin and its derivatives have been reported to exhibit a range of biological activities, it is plausible that this compound could interact with various cellular signaling pathways. The diagram below presents a hypothetical relationship where this compound, after appropriate cellular uptake and potential metabolic activation, could modulate a generic signaling pathway.

Caption: Hypothetical modulation of a cellular signaling pathway by this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is necessary to fully elucidate its chemical and biological properties.

References

Spectroscopic and Synthetic Profile of 4-Formyl-2-methoxyphenyl methanesulfonate: A Technical Overview

For Immediate Release

Chemical Structure and Properties

Compound Name: 4-Formyl-2-methoxyphenyl methanesulfonate CAS Number: 52200-05-2 Molecular Formula: C₉H₁₀O₅S[1] Molecular Weight: 230.24 g/mol [1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₅S | [1] |

| Molecular Weight | 230.24 g/mol | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the compound's structure and comparison with data from analogous molecules.

¹H NMR (Proton NMR) Data (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde (-CHO) |

| ~7.5-7.7 | m | 2H | Aromatic (H adjacent to -CHO) |

| ~7.2-7.4 | m | 1H | Aromatic (H adjacent to -OCH₃) |

| ~3.9 | s | 3H | Methoxy (-OCH₃) |

| ~3.2 | s | 3H | Methanesulfonyl (-SO₂CH₃) |

¹³C NMR (Carbon NMR) Data (Predicted)

(Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~152 | Aromatic C-O |

| ~145 | Aromatic C-O |

| ~135 | Aromatic C-CHO |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~112 | Aromatic C-H |

| ~56 | Methoxy Carbon (-OCH₃) |

| ~38 | Methanesulfonyl Carbon (-SO₂CH₃) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| ~2720, ~2820 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1590, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1360 | Strong | S=O stretch (asymmetric, sulfonate) |

| ~1170 | Strong | S=O stretch (symmetric, sulfonate) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~970 | Strong | S-O stretch (sulfonate) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Interpretation |

| 230 | [M]⁺ (Molecular Ion) |

| 151 | [M - SO₂CH₃]⁺ |

| 123 | [M - SO₂CH₃ - CO]⁺ |

| 79 | [SO₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Mesylation of Vanillin

A common method for the synthesis of aryl methanesulfonates is the reaction of a phenol with methanesulfonyl chloride in the presence of a base.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Methanesulfonyl chloride

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve vanillin in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 10 minutes.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer, likely using electron ionization (EI) to observe the molecular ion and fragmentation patterns.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound.

References

An In-Depth Technical Guide to the Starting Materials for 4-Formyl-2-methoxyphenyl methanesulfonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 4-Formyl-2-methoxyphenyl methanesulfonate, a versatile organic intermediate. The document details the primary precursors, outlines the key chemical transformation, and provides generalized experimental protocols.

Primary Starting Materials: Vanillin and Isovanillin

The synthesis of this compound primarily proceeds from one of two isomeric phenolic aldehydes: vanillin or isovanillin. The selection of the starting material dictates the substitution pattern of the final product.

1.1. Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

Vanillin is the most common and economically viable starting material for the synthesis of this compound. It is a widely available organic compound, famously known as the primary component of vanilla bean extract.[1] Industrially, synthetic vanillin is predominantly produced from petrochemical precursors like guaiacol or from lignin, a byproduct of the paper industry.[2]

Table 1: Properties of Vanillin

| Property | Value |

| IUPAC Name | 4-Hydroxy-3-methoxybenzaldehyde |

| Synonyms | Vanillic aldehyde, p-Vanillin |

| CAS Number | 121-33-5 |

| Molecular Formula | C₈H₈O₃ |

| Molar Mass | 152.15 g/mol |

| Appearance | White to slightly yellow crystalline solid |

| Melting Point | 81-83 °C |

1.2. Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)

Isovanillin, an isomer of vanillin, serves as an alternative starting material.[3] While less common than vanillin, isovanillin is utilized in various synthetic applications, including the synthesis of some pharmaceuticals.[4] Its synthesis can be achieved through several methods, including the selective demethylation of veratraldehyde (3,4-dimethoxybenzaldehyde).[5]

Table 2: Properties of Isovanillin

| Property | Value |

| IUPAC Name | 3-Hydroxy-4-methoxybenzaldehyde |

| Synonyms | Isovanilline, 5-Formylguaiacol |

| CAS Number | 621-59-0 |

| Molecular Formula | C₈H₈O₃ |

| Molar Mass | 152.15 g/mol |

| Appearance | Translucent crystals |

| Melting Point | 113-116 °C |

Synthesis of this compound

The core chemical transformation in the synthesis of this compound from either vanillin or isovanillin is methanesulfonylation . This reaction involves the conversion of the phenolic hydroxyl group (-OH) into a methanesulfonate ester (-OSO₂CH₃), also known as a mesylate.

The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making the resulting product a valuable intermediate for further chemical modifications.

A general workflow for the synthesis is depicted below:

References

- 1. researchgate.net [researchgate.net]

- 2. 246224-09-9|4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN116655460A - Preparation method of vanillin - Google Patents [patents.google.com]

- 5. 4-Formyl-2-methoxyphenyl benzoate | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of 4-Formyl-2-methoxyphenyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Formyl-2-methoxyphenyl methanesulfonate. This versatile small molecule scaffold serves as a valuable intermediate in synthetic organic chemistry and drug discovery.

Chemical Identity and Properties

This compound is an organic compound that features a substituted benzene ring containing a formyl (aldehyde), a methoxy, and a methanesulfonate (mesylate) group.

IUPAC Name: this compound Synonym: Methanesulfonic acid 4-formyl-2-methoxy-phenyl ester[1] CAS Number: 52200-05-2

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₅S | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| Purity | Min. 95% | [2] |

Chemical Structure

The structure consists of a vanillin core where the phenolic hydroxyl group has been esterified with methanesulfonyl chloride.

References

An In-depth Technical Guide to the Solubility of 4-Formyl-2-methoxyphenyl methanesulfonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Formyl-2-methoxyphenyl methanesulfonate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in common organic solvents. The methodologies outlined below are standard industry practices for generating reliable and reproducible solubility data, which is crucial for process development, formulation, and quality control in the pharmaceutical industry.

Data Presentation: Solubility of this compound

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly available scientific journals, patents, or chemical databases. Researchers are encouraged to use the experimental protocols provided in this guide to generate in-house data. The following table is presented as a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Toluene | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the isothermal equilibrium shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent. This method can be followed by either gravimetric or spectroscopic analysis to quantify the solute concentration in the saturated solution.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Vacuum oven (for gravimetric analysis)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)

2.2. Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Addition of Solvent: Add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a minimum of 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculate the solubility based on the mass of the solute and the volume (or mass) of the solvent used.

-

-

Spectroscopic Analysis (UV-Vis or HPLC):

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC system.

-

Calculate the concentration of the solute in the original saturated solution using the calibration curve and the dilution factor.

-

-

2.3. Data Calculation

-

Gravimetric Solubility (g/L):

-

Solubility = (Mass of dried solute in g) / (Volume of solvent in L)

-

-

Spectroscopic Solubility (mol/L):

-

Solubility = (Concentration from analysis in mol/L) x (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide on the Stability and Storage of 4-Formyl-2-methoxyphenyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Formyl-2-methoxyphenyl methanesulfonate. Due to the limited availability of specific stability studies for this compound, this guide synthesizes information from safety data sheets of related compounds, general chemical principles of aromatic sulfonate esters and aldehydes, and established pharmaceutical industry best practices for stability testing.

Chemical Properties and Structure

This compound is a chemical compound with the molecular formula C₉H₁₀O₅S. Its structure consists of a vanillin core (4-formyl-2-methoxyphenyl) esterified with methanesulfonic acid. The presence of both a sulfonate ester and an aldehyde functional group dictates its reactivity and stability profile.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The compound is susceptible to degradation by moisture, air, and elevated temperatures. The following table summarizes the recommended storage conditions based on supplier data for the compound and its close analogs.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | The compound is likely sensitive to air and moisture. |

| Container | Tightly sealed, airtight container | Prevents exposure to atmospheric moisture and oxygen. |

| Light | Protect from light | Aromatic aldehydes can be light-sensitive. Amber glass vials are recommended. |

| Environment | Dry, well-ventilated area | To prevent moisture ingress and ensure safe handling. |

Potential Degradation Pathways

Based on the functional groups present in this compound, two primary degradation pathways are anticipated: hydrolysis of the sulfonate ester and oxidation of the aldehyde.

-

Hydrolysis: The sulfonate ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This would result in the formation of vanillin and methanesulfonic acid. Sulfonate esters are known to be potent electrophiles, making them reactive towards nucleophiles, including water.

-

Oxidation: The aldehyde group is prone to oxidation, particularly in the presence of air (autoxidation), to form the corresponding carboxylic acid. This reaction can be accelerated by heat and light.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1][2][3]

The objective of a forced degradation study is to induce approximately 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[1]

4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

4.2.2. Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C. Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

4.2.3. Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes) due to the higher reactivity of sulfonate esters under basic conditions. Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.

4.2.4. Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protect it from light. Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and dilute for analysis.

4.2.5. Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in an oven at 80°C. At specified time points, dissolve the solid in the mobile phase for analysis.

-

Solution State: Heat the stock solution at 80°C. Withdraw aliquots at regular intervals for analysis.

4.2.6. Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[3] A control sample should be kept in the dark under the same temperature conditions.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products. A general-purpose reversed-phase HPLC method is proposed below.

| Parameter | Suggested Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 95% A, 5% B. Linearly increase to 95% B over 30 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity will be confirmed by the analysis of the forced degradation samples, ensuring that all degradation product peaks are well-resolved from the main peak of this compound.

Summary of Stability and Handling

This compound is a compound that requires careful handling and storage due to the reactive nature of its sulfonate ester and aldehyde functional groups.

-

Key Instabilities: Susceptible to hydrolysis (especially in basic conditions) and oxidation.

-

Recommended Storage: Refrigerate at 2-8°C, under an inert atmosphere, in a tightly sealed, light-resistant container.

-

Handling Precautions: Avoid exposure to moisture, air, and light. Use in a well-ventilated area.

By adhering to these storage and handling guidelines and employing robust analytical methods for stability monitoring, researchers and drug development professionals can ensure the quality and integrity of this compound in their work.

References

A Technical Guide to the Applications of 4-Formyl-2-methoxyphenyl Methanesulfonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2-methoxyphenyl methanesulfonate, a derivative of the abundant natural product vanillin, is a versatile bifunctional building block in modern organic synthesis. This technical guide explores its potential applications, leveraging the distinct reactivity of its aldehyde and methanesulfonate functionalities. The methanesulfonate group serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the aromatic aldehyde group can undergo a wide array of transformations, including oxidation, reduction, and condensation reactions, to introduce diverse structural motifs. This dual reactivity, combined with the inherent structural features of the vanillin scaffold, makes this compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides an in-depth overview of its synthesis, key reactions, and detailed experimental protocols for its utilization.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of vanilla bean extract, is a readily available and cost-effective starting material in organic synthesis.[1] Its derivatization offers a pathway to a wide range of functionalized aromatic compounds with applications in pharmaceuticals, agrochemicals, and polymers.[2] By converting the phenolic hydroxyl group of vanillin into a methanesulfonate (mesylate) ester, we obtain this compound. This modification transforms the electron-donating hydroxyl group into a potent electron-withdrawing methanesulfonyloxy group, which also acts as an excellent leaving group in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

This guide will systematically explore the synthetic utility of this bifunctional reagent, detailing its preparation and subsequent transformations of both the methanesulfonate and the formyl groups.

Synthesis of this compound

The preparation of this compound from vanillin is a straightforward mesylation reaction. The phenolic hydroxyl group of vanillin is reacted with methanesulfonyl chloride in the presence of a base to afford the desired product.

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of vanillin (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

-

Addition of Mesyl Chloride: Cool the mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Applications in Organic Synthesis: Reactions of the Methanesulfonate Group

The methanesulfonate group in this compound is an excellent leaving group, making the compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the aromatic ring.

Caption: Cross-coupling reactions of the methanesulfonate group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound. This reaction is highly versatile for the synthesis of biaryl compounds.[3]

3.1.1. General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).

-

Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl methanesulfonate and a terminal alkyne, leading to the synthesis of arylethynes.[4][5]

3.2.1. General Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a mixture of this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF, or triethylamine), add the terminal alkyne (1.2-1.5 eq.) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 2-12 hours.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of a carbon-nitrogen bond between the aryl methanesulfonate and a primary or secondary amine, providing access to substituted anilines.[6][7]

3.3.1. General Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.).

-

Solvent and Reaction Conditions: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the mixture to 80-120 °C for 6-24 hours.

-

Work-up and Purification: After cooling, dilute the reaction with an organic solvent and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Yield Range (%) |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | 60-95 |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-80 | 55-90 |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | 50-85 |

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions.

Applications in Organic Synthesis: Reactions of the Formyl Group

The aldehyde functionality of this compound can be selectively transformed in the presence of the methanesulfonate group, which is generally stable under the conditions for many aldehyde reactions.

Caption: Key transformations of the formyl group.

Reduction to an Alcohol

The formyl group can be chemoselectively reduced to a primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8][9]

4.1.1. General Experimental Protocol: Reduction of the Aldehyde

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol for NaBH₄; anhydrous THF or diethyl ether for LiAlH₄).

-

Addition of Reducing Agent: Cool the solution to 0 °C and add the reducing agent (NaBH₄ or LiAlH₄, 1.0-1.5 eq.) portion-wise.

-

Reaction and Quenching: Stir the reaction at 0 °C to room temperature for 1-3 hours. Carefully quench the reaction by the slow addition of water (for NaBH₄) or by following a Fieser work-up for LiAlH₄ (sequential addition of water, aqueous NaOH, and then more water).

-

Work-up and Purification: Filter the resulting precipitate and wash with the solvent. Concentrate the filtrate and purify the residue by column chromatography to yield the corresponding benzyl alcohol.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain.[4][10]

4.2.1. General Experimental Protocol: Wittig Reaction

-

Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous solvent (e.g., THF or DMSO).

-

Reaction with Aldehyde: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the ylide solution at an appropriate temperature (typically ranging from -78 °C to room temperature).

-

Reaction Progression: Stir the mixture for 2-12 hours.

-

Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography to isolate the alkene.

Condensation Reactions

The aldehyde group readily undergoes condensation with various nucleophiles, such as primary amines to form Schiff bases (imines) or hydrazines to form hydrazones.[9][11] These products are valuable intermediates for the synthesis of heterocyclic compounds.

4.3.1. General Experimental Protocol: Formation of a Schiff Base

-

Reaction Setup: Dissolve this compound (1.0 eq.) and a primary amine (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, methanol, or toluene).

-

Catalysis (Optional): A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for 1-6 hours. In some cases, a Dean-Stark apparatus may be used to remove the water formed during the reaction.

-

Isolation of Product: The product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

| Reaction Type | Reagent | Product Functional Group | Solvent (Typical) | Temperature (°C) | Yield Range (%) |

| Reduction | NaBH₄ | Primary Alcohol | Methanol, Ethanol | 0 - 25 | 85-98 |

| Wittig Reaction | Ph₃P=CHR | Alkene | THF, DMSO | -78 - 25 | 60-90 |

| Schiff Base Formation | RNH₂ | Imine | Ethanol, Toluene | 25-110 | 70-95 |

| Hydrazone Formation | RNHNH₂ | Hydrazone | Ethanol, Acetic Acid | 25-80 | 75-98 |

Table 2: Summary of Formyl Group Transformations.

Applications in Drug Discovery and Medicinal Chemistry

The dual functionality of this compound makes it a valuable scaffold in drug discovery. The ability to perform cross-coupling reactions allows for the exploration of the chemical space around the vanillin core by introducing a variety of substituents that can modulate the pharmacological properties of the resulting molecules. The aldehyde group can be used to link the molecule to other pharmacophores or to synthesize heterocyclic systems known to possess biological activity. For instance, vanillin derivatives are known to exhibit antioxidant, anti-inflammatory, and antimicrobial activities.[12] The synthetic versatility of this compound provides a platform for the development of novel therapeutic agents.

Conclusion

This compound is a highly versatile and synthetically useful building block derived from the readily available natural product, vanillin. The orthogonal reactivity of its methanesulfonate and formyl groups allows for a wide range of selective transformations. The methanesulfonate group serves as an efficient handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. Simultaneously, the formyl group can be readily converted into a variety of other functional groups. This guide has provided a comprehensive overview of the potential applications of this compound, complete with detailed experimental protocols and data, to aid researchers in its effective utilization in their synthetic endeavors. The strategic use of this compound is poised to facilitate the development of novel compounds in medicinal chemistry and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. sinfoochem.com [sinfoochem.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solved Reaction mechanism (Wittig reaction) of | Chegg.com [chegg.com]

- 8. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic Potential of Vanillin and its Main Metabolites to Regulate the Inflammatory Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Formyl-2-methoxyphenyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2-methoxyphenyl methanesulfonate is a derivative of vanillin, a widely used flavoring agent and a versatile building block in organic synthesis. The introduction of a methanesulfonate (mesylate) group to the phenolic hydroxyl of vanillin enhances its utility as a leaving group in nucleophilic substitution reactions, making it a potentially valuable intermediate in the synthesis of more complex molecules. This document provides an overview of its chemical properties, a proposed experimental protocol for its synthesis, and a hypothetical application in solid-phase peptide synthesis, drawing upon established methodologies for similar compounds.

Chemical Properties and Data

While specific experimental data for this compound is limited in publicly available literature, its chemical properties can be inferred from its structure and data on related compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₅S | Inferred from structure |

| Molecular Weight | 230.24 g/mol | Inferred from structure |

| CAS Number | 52200-05-2 | BLD Pharm[1] |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) (predicted) | --- |

Spectroscopic Data (Predicted):

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (7.0-7.5 ppm), methoxy protons (~3.9 ppm), and mesyl protons (~3.1 ppm). |

| ¹³C NMR | Signals for the aldehyde carbonyl (~191 ppm), aromatic carbons (110-155 ppm), methoxy carbon (~56 ppm), and mesyl carbon (~38 ppm). |

| IR (cm⁻¹) | Characteristic peaks for C=O (aldehyde, ~1690), S=O (sulfonate, ~1350 and ~1170), and C-O-C (ether, ~1270 and ~1030). |

| Mass Spec (m/z) | [M+H]⁺ at ~231.02 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general procedure for the esterification of phenols with sulfonyl chlorides.

Objective: To synthesize this compound from vanillin and methanesulfonyl chloride.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Methanesulfonyl chloride

-

Triethylamine (or pyridine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve vanillin (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution.

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 85-95% (based on similar reactions).

Safety Precautions: Methanesulfonyl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Diagram: Synthesis Workflow

References

Application Notes and Protocols for the Prospective Use of 4-Formyl-2-methoxyphenyl methanesulfonate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methoxyphenyl methanesulfonate is a derivative of vanillin, a versatile and renewable aromatic aldehyde obtained from lignin. The presence of a methanesulfonate group, an excellent leaving group, at the phenolic position suggests its potential as a valuable intermediate in the synthesis of various heterocyclic scaffolds. This document outlines a prospective application of this compound in the synthesis of benzofuran derivatives, a core structure in many biologically active compounds. While direct literature precedent for this specific transformation is limited, the proposed methodology is based on well-established principles of intramolecular cyclization reactions involving sulfonate-activated phenols.

Proposed Application: Intramolecular Cyclization to Benzofuran Scaffolds

The primary proposed application of this compound is in the synthesis of 5-methoxybenzofuran-7-carbaldehyde and its derivatives. This transformation can be envisioned through an intramolecular Heck-type reaction of a vinyl ether intermediate, formed in situ. The methanesulfonate group serves as a leaving group in the final aromatization step. This approach offers a potential pathway to functionalized benzofurans from a readily accessible, bio-based starting material.

Proposed Reaction Pathway

The proposed synthetic route involves the conversion of the aldehyde group of this compound into a vinyl ether, followed by a palladium-catalyzed intramolecular cyclization.

Caption: Proposed reaction pathway for the synthesis of a benzofuran derivative.

Experimental Protocols

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 5-methoxybenzofuran-7-carbaldehyde from this compound. This protocol is intended as a starting point for experimental investigation.

Protocol 1: Synthesis of 5-Methoxybenzofuran-7-carbaldehyde

Materials:

-

This compound

-

(Methoxymethyl)triphenylphosphonium chloride

-

Potassium tert-butoxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

Step 1: In situ formation of the vinyl ether and intramolecular cyclization

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.2 eq).

-

Add anhydrous THF (20 mL) and cool the suspension to 0 °C.

-

Slowly add potassium tert-butoxide (1.2 eq) and stir the resulting orange-red solution at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC for the consumption of the starting material.

-

To the reaction mixture, add anhydrous toluene (30 mL), followed by Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Et₃N (3.0 eq).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the formation of the product by TLC.

Step 2: Work-up and Purification

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution (50 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 5-methoxybenzofuran-7-carbaldehyde.

Data Presentation

The following table presents hypothetical quantitative data for the proposed synthesis of 5-methoxybenzofuran-7-carbaldehyde. These values are estimates and would require experimental validation.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 g (4.34 mmol) |

| (Methoxymethyl)triphenylphosphonium chloride | 1.78 g (5.21 mmol) |

| Potassium tert-butoxide | 0.59 g (5.21 mmol) |

| Catalyst and Reagents | |

| Palladium(II) acetate | 49 mg (0.22 mmol) |

| Triphenylphosphine | 114 mg (0.43 mmol) |

| Triethylamine | 1.8 mL (13.02 mmol) |

| Reaction Conditions | |

| Solvent | THF/Toluene |

| Temperature | 110 °C (Reflux) |

| Reaction Time | 18 hours |

| Product | |

| Product Name | 5-Methoxybenzofuran-7-carbaldehyde |

| Theoretical Yield | 0.76 g |

| Hypothetical Yield | 65% (0.50 g) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the proposed synthesis.

Caption: General experimental workflow for the proposed synthesis.

Disclaimer: The experimental protocol and quantitative data provided are hypothetical and based on analogous chemical transformations. These should be adapted and optimized by researchers in a laboratory setting. Standard laboratory safety precautions should be followed at all times.

Application Notes and Protocols: 4-Formyl-2-methoxyphenyl Methanesulfonate as a Phenol Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-formyl-2-methoxyphenyl methanesulfonate as a protecting group for phenols. This reagent, derived from the readily available natural product vanillin, offers a stable and versatile option for the protection of phenolic hydroxyl groups during multi-step organic synthesis. The presence of the electron-withdrawing formyl group influences its reactivity and deprotection characteristics.

Introduction

Protecting groups are essential tools in organic synthesis, enabling the selective transformation of multifunctional molecules.[1] Phenols, with their nucleophilic hydroxyl group, often require protection to prevent unwanted side reactions. Sulfonate esters, such as methanesulfonates (mesylates), are known for their stability under a range of acidic and basic conditions, making them suitable protecting groups for phenols, particularly electron-rich ones, to guard against oxidation.[2]

The this compound group, hereafter referred to as FMPM, provides a robust protective strategy. Its synthesis from vanillin, a bio-sourced building block, adds to its appeal from a green chemistry perspective.[3] The electron-withdrawing nature of the formyl group can impact the stability and cleavage conditions of the methanesulfonate ester.[4]

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₅S | [5] |

| Molecular Weight | 230.24 g/mol | [5] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge |

Table 2: Comparison of Deprotection Methods for Aryl Methanesulfonates

| Reagents and Conditions | Substrate Scope | Comments | Reference |

| Pulverized KOH, t-BuOH, Toluene, 100 °C | General for benzenesulfonates | Harsh basic conditions. | [6] |

| K₃PO₄, [Bmim]BF₄ (ionic liquid) | Aryl methanesulfonates with electron-donating and withdrawing groups | In situ generation of phenoxide for subsequent reactions. | [4][7] |

| Mg, MeOH | General for sulfonyl groups | Reductive cleavage. | [2] |

| Thiophenol, K₂CO₃, DMF | General for aryl methanesulfonates | Mild nucleophilic cleavage. | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound (FMPM-Cl Precursor)

This protocol describes the synthesis of the key intermediate, this compound, starting from vanillin.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

To a solution of vanillin (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq) or pyridine (2.0 eq).

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-

Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Protection of a Phenol using this compound

This protocol is a general procedure for the protection of a phenolic hydroxyl group.

Materials:

-

Phenol substrate

-

This compound

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenol (1.0 eq) in DMF or acetonitrile, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

-

Add this compound (1.2 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of the FMPM Group

This protocol outlines a mild procedure for the cleavage of the FMPM protecting group to regenerate the free phenol.

Materials:

-

FMPM-protected phenol

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

1 M HCl solution

-

Ethyl Acetate

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a solution of the FMPM-protected phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and thiophenol (1.5 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction time may vary depending on the substrate.

-

Upon completion, add 1 M HCl solution to acidify the mixture.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected phenol.

Visualizations

Caption: Workflow for Phenol Protection and Deprotection.

Caption: Synthesis of the FMPM Protecting Group.

Conclusion

The this compound (FMPM) group is a valuable addition to the repertoire of phenol protecting groups. Its stability, coupled with the availability of mild deprotection protocols, makes it a suitable choice for complex synthetic routes. The protocols provided herein offer a starting point for the application of this protecting group, and researchers are encouraged to optimize conditions for their specific substrates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]